molecular formula C8H7F4NO B1474250 3-Fluoro-2-(2,2,2-trifluoroethoxy)-phenylamine CAS No. 1566430-67-8

3-Fluoro-2-(2,2,2-trifluoroethoxy)-phenylamine

Cat. No. B1474250
CAS RN: 1566430-67-8
M. Wt: 209.14 g/mol
InChI Key: SXHURUGIWYJCRA-UHFFFAOYSA-N
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Description

The compound 3-(2,2,2-Trifluoroethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It has an empirical formula of C8H8BF3O3 .


Molecular Structure Analysis

The molecular structure of a related compound, 3-fluoro-2-(2,2,2-trifluoroethoxy)-4-(trimethylsilyl)pyridine, has a molecular formula of C10H13F4NOSi and a molecular weight of 267.3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 3-fluoro-2-(2,2,2-trifluoroethoxy)-4-(trimethylsilyl)pyridine, are as follows: it has a molecular formula of C10H13F4NOSi and a molecular weight of 267.3 .

Scientific Research Applications

Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds

The development of new protocols for tri- and difluoromethylation of various skeletons is crucial in pharmaceuticals and agrochemicals. Photoredox catalysis, using visible-light-induced single-electron-transfer processes, has emerged as a promising strategy for developing new fluoromethylations. This approach allows for efficient and selective radical fluoromethylation under mild conditions, offering a pathway to synthesize various organofluorine compounds bearing C(sp(3))-CF3 bonds with high functional group compatibility and regioselectivity (Koike & Akita, 2016).

Fluoroalkyl amino reagents have been developed for the facile introduction of the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. These reagents enable Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, which are important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

Novel Synthetic Routes to 2-Fluoro-2-phenylalkanoic Acids

The synthesis of 2-fluoro-2-phenylalkanoic acids through bromo fluorination and subsequent reactions demonstrates an alternative pathway to access these compounds, highlighting the versatility of fluorinated intermediates in organic synthesis (Goj & Haufe, 2006).

Synthesis of Fluorinated Polyimides

The synthesis of highly fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines demonstrates the role of fluorinated compounds in producing materials with excellent thermal stability, low dielectric constants, and high optical transparency. These materials are promising for applications in electronics and optoelectronics (Tao et al., 2009).

Perovskite Solar Cells Passivation

In the field of energy, integrating fluoroethylamine into perovskite films for defect passivation significantly enhances the efficiency and stability of perovskite solar cells. The strategic engineering of fluorinated molecules within these materials can suppress nonradiative recombination, thereby improving device performance (Su et al., 2021).

Safety and Hazards

For a related compound, Fluoro-3-(trifluoromethyl)phenylboronic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-2-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHURUGIWYJCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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